Product packaging for H-Dmt-Tic-NH-CH2-Bta(Cat. No.:)

H-Dmt-Tic-NH-CH2-Bta

Cat. No.: B10849155
M. Wt: 514.6 g/mol
InChI Key: AWMRTINMSUQIBM-ZCYQVOJMSA-N
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Description

H-Dmt-Tic-NH-CH2-Bta is a synthetic pseudopeptide designed around the potent Dmt-Tic pharmacophore, where the C-terminus is functionalized with a (benzo[d]thiazol-2-yl)methyl (Bta) group . This specific modification is critical in defining its functional activity at opioid receptors. Binding studies confirm that this compound exhibits high, subnanomolar affinity for the delta opioid receptor (DOR) . Despite its high receptor affinity, the substitution of the native 1H-benzimidazol-2-yl (Bid) group with the benzothiazole heterocycle (Bta) fundamentally shifts its pharmacological profile from a delta agonist to a potent delta opioid receptor antagonist, as demonstrated in the mouse vas deferens (MVD) bioassay . The Dmt-Tic pharmacophore is a well-established scaffold in opioid research, known for producing ligands with extraordinary delta receptor binding characteristics and selectivity . Researchers utilize delta opioid receptor antagonists like this compound to probe complex neurological processes. Delta opioid receptors are implicated in a variety of functions, including the modulation of pain perception, and their antagonism has been studied in the context of attenuating the tolerance developed to mu-opioid receptor (MOR) agonists like morphine . As such, this compound represents a valuable tool for in vitro pharmacological studies aiming to decipher DOR signaling and its role in the central nervous system. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30N4O3S B10849155 H-Dmt-Tic-NH-CH2-Bta

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H30N4O3S

Molecular Weight

514.6 g/mol

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzothiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C29H30N4O3S/c1-17-11-21(34)12-18(2)22(17)14-23(30)29(36)33-16-20-8-4-3-7-19(20)13-25(33)28(35)31-15-27-32-24-9-5-6-10-26(24)37-27/h3-12,23,25,34H,13-16,30H2,1-2H3,(H,31,35)/t23-,25-/m0/s1

InChI Key

AWMRTINMSUQIBM-ZCYQVOJMSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC5=CC=CC=C5S4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC5=CC=CC=C5S4)N)C)O

Origin of Product

United States

Detailed Research Findings and Data Tables

Characterization of Receptor Selectivity and Affinities

The affinity and selectivity of H-Dmt-Tic-NH-CH2-Bta for different opioid receptor subtypes are key determinants of its pharmacological profile.

Research on a series of Dmt-Tic analogs, including this compound (designated as compound 2 in relevant studies), indicates a strong affinity for the delta opioid receptor (DOR) nih.gov. These compounds generally exhibit subnanomolar affinity for DOR, with reported dissociation constants (Ki) for the series ranging from 0.066 to 0.443 nM nih.gov. This high affinity suggests a potent interaction with the DOR binding site.

In addition to DOR, the interaction of this compound with the mu opioid receptor (MOR) has also been characterized. Studies on related Dmt-Tic analogs, particularly those with C-terminal amide modifications like this compound, have shown an increase in MOR affinity compared to compounds with a free carboxylic acid function nih.gov. The MOR affinities for this series of compounds typically fall within the range of 0.16 to 6.74 nM nih.gov. While the specific affinity for the kappa opioid receptor (KOR) for this compound is not extensively detailed in the reviewed literature, other Dmt-Tic analogs have shown varying degrees of interaction with KOR, sometimes exhibiting mixed MOR/DOR activity or selective antagonism at DOR frontiersin.orgnih.govnih.gov. The available data primarily highlight potent interactions with DOR and MOR.

Opioid Receptor Binding Affinities of Dmt-Tic Analogs Including this compound

CompoundDelta Opioid Receptor (DOR) Affinity (Ki, nM)Mu Opioid Receptor (MOR) Affinity (Ki, nM)Kappa Opioid Receptor (KOR) Affinity (Ki, nM)
This compound (Series 1-6)0.066 - 0.4430.16 - 6.74Not specified in snippets

Ligand-Receptor Interaction Dynamics

The manner in which a ligand binds to its receptor, including the kinetics and the resulting conformational changes, is critical for understanding its functional outcome.

While equilibrium binding affinities (Ki values) for this compound and related compounds at DOR and MOR are well-established, specific biophysical analyses detailing binding kinetics, such as association (kon) and dissociation (koff) rates, are not extensively detailed in the provided literature snippets. The reported Ki values indicate a strong and stable interaction with the receptors nih.govnih.gov.

The Dmt-Tic scaffold itself is recognized for its ability to induce specific conformational constraints, which significantly influence opioid receptor selectivity and activity u-strasbg.fr. Ligand binding to opioid receptors, which are GPCRs, is known to trigger conformational changes within the receptor that are essential for downstream signaling idrblab.netrowan.edu. Docking studies and molecular dynamics simulations have been employed to rationalize the structure-activity relationships of Dmt-Tic analogs, suggesting that subtle differences in how these compounds orient within the receptor binding pocket can lead to distinct pharmacological profiles u-strasbg.frrowan.edumdpi.com. While direct experimental evidence detailing the specific conformational changes induced by this compound binding is not explicitly provided in the snippets, the known properties of the Dmt-Tic pharmacophore imply that such induced conformational alterations are central to its receptor interactions.

Intracellular Signaling Pathways Modulated by this compound

Upon binding, opioid receptor agonists and antagonists initiate intracellular signaling cascades, primarily mediated by G-proteins, which ultimately modulate cellular functions.

Opioid receptor activation typically leads to the inhibition of adenylyl cyclase activity via the inhibitory G-protein (Gi/o) pathway idrblab.netmdpi.comfrontiersin.org. This cascade can result in reduced cyclic AMP (cAMP) levels, modulation of ion channels (e.g., inhibition of calcium influx, enhancement of potassium efflux), and downstream effects on signaling proteins like kinases (e.g., ERK) idrblab.netfrontiersin.org. Compounds like H-Dmt-Tic-NH-CH2-Bid, a close analog, have demonstrated delta-agonism with associated mu-agonism, indicating functional activation of signaling pathways nih.gov. Although specific details on the intracellular pathways modulated by this compound are not elaborated in the provided texts, the compound's affinity and functional bioassays suggest it engages these classical opioid signaling cascades nih.gov.

G-Protein Coupling and Activation Specificity

This compound functions as a ligand for the delta-type opioid receptor (OPRD_HUMAN) idrblab.net. As a G-protein coupled receptor (GPCR), the delta opioid receptor, upon activation by ligands like this compound, undergoes a conformational change that facilitates the coupling with intracellular guanine (B1146940) nucleotide-binding proteins (G proteins) idrblab.net. This coupling initiates a cascade of intracellular signaling events. While the compound is established to interact with the delta opioid receptor, specific details regarding its precise activation specificity across different opioid receptor subtypes (mu, delta, kappa) or the specific subtypes of G proteins (e.g., Gi/o) it preferentially couples with, beyond the general GPCR mechanism, were not detailed in the available search results.

Regulation of Adenylyl Cyclase Activity

A key downstream effect of this compound's interaction with the delta opioid receptor involves the modulation of adenylate cyclase activity. Signaling initiated by ligand binding leads to the inhibition of adenylate cyclase idrblab.net. Adenylate cyclase is an enzyme responsible for catalyzing the production of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. By inhibiting this enzyme, this compound effectively reduces intracellular cAMP levels. However, specific quantitative data, such as IC50 or EC50 values for this inhibitory effect, were not found in the provided search results, precluding the generation of a data table for this section.

Ion Channel Modulation (Calcium and Potassium Currents)

The pharmacological action of this compound extends to the modulation of ion channel activity, which is critical for neuronal signaling and neurotransmitter release. Research indicates that this compound inhibits neurotransmitter release by reducing calcium ion currents and simultaneously increasing potassium ion conductance idrblab.net. The reduction in calcium influx through voltage-gated calcium channels (VGCCs) is a common mechanism by which opioid receptor agonists attenuate the release of excitatory neurotransmitters. Concurrently, the enhancement of potassium currents, typically through G-protein inwardly rectifying potassium channels (GIRKs), leads to hyperpolarization of the neuronal membrane, further inhibiting neuronal excitability and neurotransmitter release. Specific quantitative data detailing the magnitude of these effects on calcium and potassium currents were not available in the search results, thus preventing the creation of a data table.

Receptor Internalization and Trafficking Mechanisms

Information regarding the specific mechanisms of receptor internalization and trafficking for this compound was not found in the provided search results. The processes of receptor internalization, desensitization, and trafficking, often mediated by proteins like beta-arrestins and involving endocytic pathways, are critical for understanding the long-term signaling dynamics and potential tolerance development associated with opioid receptor ligands. However, detailed studies addressing these specific aspects for this compound were not identified.

Structure Activity Relationship Sar and Rational Design of H Dmt Tic Nh Ch2 Bta Analogues

Elucidation of Pharmacophoric Elements within H-Dmt-Tic-NH-CH2-Bta

The this compound molecule is a peptidomimetic that incorporates key structural features known to interact with opioid receptors. The N-terminus is represented by H-Dmt, where Dmt is a modified tyrosine residue. The presence of two methyl groups at the 2' and 6' positions of the tyrosine phenyl ring (Dmt) is a significant modification that enhances binding affinity and selectivity, particularly for the delta opioid receptor (DOR), and can improve metabolic stability and blood-brain barrier (BBB) permeability compared to native tyrosine nih.govnih.govmdpi.comresearchgate.net.

Following Dmt is the Tic residue, a conformationally constrained amino acid. Tic's rigid structure helps to pre-organize the molecule into a bioactive conformation, which is crucial for potent receptor interaction nih.govunistra.fr. The linkage between Dmt and Tic, typically an amide bond, forms the core of the pharmacophore.

Systematic Chemical Modifications and their Pharmacological Consequences

Systematic modifications to the Dmt-Tic scaffold and its C-terminal extensions have been instrumental in elucidating SAR and optimizing pharmacological properties.

Modifications to the Dmt Moiety

The Dmt residue itself has been a target for modifications to fine-tune receptor interactions. While the prompt specifies Dmt, research has explored N-methylation of Dmt. For instance, N,N-dimethylation of the Dmt amino group has been shown to retain high affinity and selectivity for δ-opioid receptors while enhancing potency in certain assays acs.org. These modifications underscore the sensitivity of the pharmacophore to alterations at the N-terminal amino group.

Modifications to the Tic Moiety

The Tic residue serves as a rigidifying element within the Dmt-Tic scaffold. While direct modifications to the Tic structure itself for the this compound compound are not extensively detailed in the provided literature, its role as a constrained amino acid is vital for maintaining the correct spatial orientation of the Dmt and C-terminal moieties. Variations in the stereochemistry of Tic (discussed further in Section 3.3) can significantly impact receptor binding and efficacy.

Modifications to the -NH-CH2-Bta Scaffold

The C-terminal scaffold, particularly the nature of the group attached to the -NH-CH2- linker, profoundly influences the compound's pharmacological profile. Studies comparing different C-terminal heterocycles attached via a methylene (B1212753) linker to the Dmt-Tic core have revealed significant SAR trends nih.gov.

For example, the reference compound H-Dmt-Tic-NH-CH2-Bid (where Bid is a benzimidazol-2-yl group) demonstrated potent δ-opioid receptor agonism nih.gov. In contrast, replacing the Bid moiety with a benzothiazol-2-yl group (Bta) in this compound resulted in a compound with high affinity for the δ-opioid receptor and moderate affinity for the μ-opioid receptor, acting as a potent δ-opioid antagonist nih.gov. Further modifications, such as replacing Bta with benzoxazol-2-yl (Boa), indol-2-yl (Indl), or inden-2-yl (Indn) moieties, yielded compounds with varying affinities and selectivities, highlighting the importance of the terminal heterocycle in defining the receptor interaction profile nih.gov.

Preclinical Pharmacodynamics and Biological Activity of H Dmt Tic Nh Ch2 Bta

In Vivo Studies on Receptor-Mediated Physiological Processes

Exploratory Studies in Models of Gastrointestinal Motility (e.g., Irritable Bowel Syndrome Models)

Opioid receptors in the gastrointestinal (GI) tract play a crucial role in regulating motility, secretion, and visceral pain. nih.gov Consequently, ligands based on the H-Dmt-Tic pharmacophore have been investigated for their potential to modulate gut function, particularly in the context of disorders like Irritable Bowel Syndrome (IBS).

The primary mechanism of interest for these compounds in the gut is their interaction with mu (μ) and delta (δ) opioid receptors. Mu-opioid receptor activation is known to inhibit gastrointestinal transit, which can be beneficial in diarrhea-predominant IBS (IBS-D) but can also lead to constipation. researchgate.net Conversely, delta-opioid receptor antagonism can counteract the inhibitory effects of mu-opioid agonism on intestinal motility. researchgate.net Furthermore, some research suggests that delta-opioid receptor agonists may improve IBS-like symptoms through centrally mediated mechanisms. nih.govnews-medical.net

While no specific studies on H-Dmt-Tic-NH-CH2-Bta in IBS models were identified, research on related compounds provides insight into the potential effects of this chemical class. For instance, a dual δ-opioid receptor antagonist/μ-opioid receptor agonist was shown to normalize gastrointestinal transit in stressed mice, a model for IBS, over a wide dose range without causing constipation, a common side effect of broad-acting opioids like loperamide. researchgate.net This suggests that a balanced activity at both receptor types could be a promising therapeutic strategy for IBS-D.

The table below summarizes the effects of opioid receptor modulation by related compounds in preclinical models of gastrointestinal motility.

Compound TypeReceptor ActivityPreclinical ModelObserved Effect on Gastrointestinal MotilityReference
Dual δ antagonist/μ agonistMixedStressed Mice (IBS model)Normalized GI transit and fecal output researchgate.net
δ-opioid agonistAgonistChronic Vicarious Social Defeat Stress (cVSDS) Mice (IBS model)Regulated intestinal peristalsis and relieved abdominal pain nih.gov

Research into Mechanisms in Alcohol Dependence Models

The endogenous opioid system is also implicated in the reinforcing effects of alcohol and the development of alcohol use disorder. ucla.edu Consequently, opioid receptor antagonists are a key area of research for potential treatments. The H-Dmt-Tic pharmacophore, known to produce potent delta-opioid receptor antagonists, has been explored in this context.

A significant study investigated the effects of N,N(CH3)2-Dmt-Tic-OH, a selective delta-opioid receptor antagonist, on voluntary ethanol (B145695) intake in alcohol-preferring AA rats. nih.gov The results of this study are detailed in the table below.

Table 1: Effect of N,N(CH3)2-Dmt-Tic-OH on Ethanol Intake in Alcohol-Preferring Rats
CompoundDose (mg/kg, i.p.)Effect on 1-hour Ethanol IntakeEffect on 4-hour Ethanol IntakeReference
N,N(CH3)2-Dmt-Tic-OH10No significant reductionNo significant reduction nih.gov
N,N(CH3)2-Dmt-Tic-OH30No significant reductionNo significant reduction nih.gov
Naltrexone (B1662487) (non-selective antagonist)0.1Significant reductionNo significant effect nih.gov
Naltrexone (non-selective antagonist)0.3Significant reductionNo significant effect nih.gov

The study found that acute injections of this delta-opioid receptor antagonist did not reduce either 1-hour or 4-hour ethanol intake. nih.gov In contrast, the non-selective opioid receptor antagonist naltrexone significantly reduced ethanol consumption in the first hour. nih.gov The efficacy of N,N(CH3)2-Dmt-Tic-OH as a delta-opioid receptor antagonist in the brain was confirmed by its ability to attenuate the locomotor stimulation induced by a delta-opioid receptor agonist. nih.gov These findings suggest that, at least in this animal model, delta-opioid receptors may not be the primary mediators of alcohol reward, and that targeting this receptor with an antagonist from the H-Dmt-Tic family may not be an effective strategy for reducing alcohol consumption. nih.gov

Emerging Research Perspectives and Methodological Advancements Pertaining to H Dmt Tic Nh Ch2 Bta

Application of Structural Biology Techniques (e.g., Cryo-EM, X-ray Crystallography) to Ligand-Receptor Complexes

Understanding the precise molecular interactions between ligands and their G protein-coupled receptors (GPCRs), such as the opioid receptors, is crucial for rational drug design. Techniques like cryogenic electron microscopy (Cryo-EM) and X-ray crystallography have revolutionized structural biology by providing high-resolution three-dimensional structures of these complexes nih.govbiorxiv.orgirbbarcelona.orgelifesciences.org. These methods allow researchers to visualize how ligands bind within the receptor's active site, revealing key amino acid residues involved in binding and activation.

While specific Cryo-EM or X-ray crystallography structures for H-Dmt-Tic-NH-CH2-Bta bound to opioid receptors may not be extensively detailed in the current literature snippets, the broader field of Dmt-Tic pharmacophore research frequently employs computational methods, such as molecular docking. These studies aim to predict and rationalize the binding modes of various analogs, including those related to this compound, to the opioid receptors u-strasbg.frmdpi.comresearchgate.net. Such computational approaches, informed by existing structural data of GPCRs, provide valuable insights into structure-activity relationships and guide the design of new ligands with desired pharmacological profiles. The ongoing advancements in Cryo-EM, in particular, are making it increasingly feasible to determine structures of GPCR-ligand complexes, offering a powerful avenue for future investigations into this compound and its interactions.

Biased Agonism and Functional Selectivity of this compound at DOR

The Dmt-Tic pharmacophore is known for its ability to yield compounds with diverse functional profiles at opioid receptors, ranging from potent agonists to selective antagonists nih.govnih.gov. Research indicates that substituting the benzimidazole (B57391) (Bid) moiety in the delta-agonist H-Dmt-Tic-NH-CH2-Bid with a benzothiazole (B30560) (Bta) group, as in this compound, transforms the compound's activity. Specifically, this compound and related analogs with benzoxazole, indole, or phenyl-imidazole heterocycles have been characterized as potent delta opioid receptor (DOR) antagonists nih.gov.

Functional selectivity, or biased agonism, refers to a ligand's ability to preferentially activate certain signaling pathways downstream of a receptor over others. While much of the research on Dmt-Tic analogs has focused on their agonist or antagonist activity at DOR and MOR, the concept of biased signaling is a growing area of interest in opioid receptor pharmacology frontiersin.orgelifesciences.orgnih.gov. For this compound, the primary characterization points towards potent DOR antagonism. Studies on related Dmt-Tic compounds have revealed mixed profiles, with some exhibiting dual δ-agonism and δ-antagonism, or potent δ-antagonism coupled with μ-agonism nih.govnih.gov. This highlights the nuanced pharmacological landscape of the Dmt-Tic scaffold and the potential for subtle structural modifications to dictate receptor interaction and downstream signaling bias.

Q & A

Q. How can researchers ensure batch-to-batch consistency in synthesizing H-Dmt-Tic-NH-CH₂-Bta for reproducible experiments?

  • Methodological Answer : Research-grade peptide synthesis often exhibits batch-to-batch variability in purity, solubility, and impurity profiles. To mitigate this:
  • Request HPLC and mass spectrometry (MS) analyses for every batch to confirm peptide identity and purity .
  • For sensitive assays (e.g., cell-based studies), specify additional quality controls:
  • TFA removal (<1%) to avoid cytotoxicity .
  • Peptide content analysis to standardize concentrations across batches .
  • Pilot-test each batch in preliminary experiments to assess functional consistency.

Q. What analytical techniques are most reliable for confirming the structural integrity of H-Dmt-Tic-NH-CH₂-Bta?

  • Methodological Answer : Combine orthogonal methods to address limitations of individual techniques:
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic distribution .
  • Nuclear Magnetic Resonance (NMR) : Resolve stereochemical ambiguities, particularly for the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and Bta (benzothiazole) moieties .
  • Circular Dichroism (CD) : Assess conformational stability under varying pH/temperature conditions.
  • Cross-validate results with synthetic standards or literature data to minimize identification bias .

Q. How should researchers interpret contradictory data in dose-response studies involving H-Dmt-Tic-NH-CH₂-Bta?

  • Methodological Answer : Contradictions often arise from experimental variables (e.g., cell line heterogeneity, solvent effects). To resolve discrepancies:
  • Control for confounding factors : Document solvent (e.g., DMSO concentration), incubation time, and cell passage number .
  • Perform dose-range validation using independent assays (e.g., functional cAMP assays vs. binding affinity studies).
  • Apply statistical rigor : Use ANOVA with post-hoc tests to identify outliers and ensure reproducibility across replicates .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for H-Dmt-Tic-NH-CH₂-Bta?

  • Methodological Answer : Discrepancies may stem from pharmacokinetic (PK) limitations or off-target effects. To address this:
  • Conduct metabolic stability assays (e.g., liver microsomal studies) to evaluate degradation pathways .
  • Use knockout models or siRNA silencing to isolate target-specific effects in vivo.
  • Employ pharmacodynamic (PD) markers (e.g., receptor occupancy assays) to correlate in vitro potency with in vivo activity .
  • Apply contradiction analysis frameworks to systematically evaluate experimental variables .

Q. How can researchers optimize the experimental protocol for studying H-Dmt-Tic-NH-CH₂-Bta’s selectivity across opioid receptor subtypes?

  • Methodological Answer :
  • Design competitive binding assays using radiolabeled ligands (e.g., [³H]DAMGO for μ-opioid receptors) with unlabeled H-Dmt-Tic-NH-CH₂-Bta .
  • Include negative controls (e.g., receptor-null cells) to rule out nonspecific binding.
  • Use computational docking simulations to predict binding affinities and guide mutational studies at receptor active sites .
  • Validate findings with kinetic assays (e.g., surface plasmon resonance) to measure association/dissociation rates .

Q. What methodologies are recommended for integrating H-Dmt-Tic-NH-CH₂-Bta’s metadata into FAIR-compliant research databases?

  • Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Metadata standardization : Use domain-specific schemas (e.g., NMReDATA for NMR spectra) .
  • Data repositories : Upload raw datasets to platforms like Chemotion or RADAR4Chem with persistent identifiers (DOIs) .
  • Contextual documentation : Include synthesis protocols, solvent conditions, and instrument calibration details to enable replication .

Q. How can predictive modeling improve the design of H-Dmt-Tic-NH-CH₂-Bta derivatives with enhanced stability?

  • Methodological Answer :
  • Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate structural modifications (e.g., Bta substitution) with metabolic stability .
  • Simulate proteolytic degradation pathways using molecular dynamics (MD) to identify labile peptide bonds.
  • Validate predictions with accelerated stability testing under stress conditions (e.g., high temperature, oxidative buffers) .

Guidelines for Data Interpretation and Reporting

  • Avoid overgeneralization : Frame hypotheses with specificity (e.g., "H-Dmt-Tic-NH-CH₂-Bta’s μ-opioid affinity in HEK293 cells" vs. "broad opioid activity") .
  • Address reproducibility challenges : Publish negative results and experimental caveats in supplementary materials .
  • Ethical data practices : Cite primary sources, avoid "salami slicing," and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.